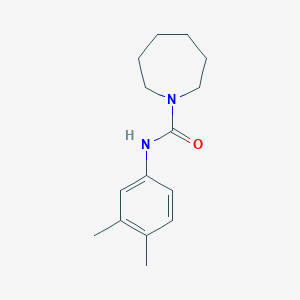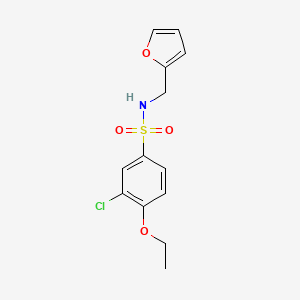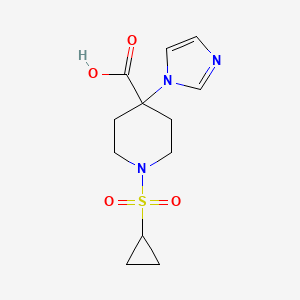
N-(3,4-dimethylphenyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. Its unique mechanism of action and ability to selectively target tumor cells has made it a promising candidate for further research.
作用机制
N-(3,4-dimethylphenyl)-1-azepanecarboxamide works by activating the immune system to selectively target tumor cells. It does this by binding to a protein called STING, which is found in immune cells. This binding triggers a signaling pathway that leads to the production of cytokines, which are molecules that help the immune system fight off infections and cancer cells. The cytokines produced by N-(3,4-dimethylphenyl)-1-azepanecarboxamide specifically target tumor cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for immune system function. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to increase the permeability of blood vessels in tumors, allowing immune cells to more easily enter and attack the tumor.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethylphenyl)-1-azepanecarboxamide for lab experiments is its ability to selectively target tumor cells, making it a useful tool for studying cancer biology. However, N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood. Additionally, N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
未来方向
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-1-azepanecarboxamide. One area of interest is the development of new synthetic methods for producing N-(3,4-dimethylphenyl)-1-azepanecarboxamide, which could make it more readily available for research. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-1-azepanecarboxamide's mechanism of action, which could help to identify new targets for anti-cancer therapies. Finally, there is also potential for the development of new formulations of N-(3,4-dimethylphenyl)-1-azepanecarboxamide that could improve its efficacy and reduce its side effects.
合成方法
N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product, N-(3,4-dimethylphenyl)-1-azepanecarboxamide.
科学研究应用
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to selectively target tumor cells by inducing apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to inhibit the growth of tumors in animal models, making it a promising candidate for further research.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-14(11-13(12)2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQDFIOBDCKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)

![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
